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Compound of Interest

Compound Name: Kopsinine

Cat. No.: B1673752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the

enantioselective total synthesis of (-)-Kopsinine, a complex indole alkaloid. The featured

strategy, developed by the Boger research group, employs a powerful intramolecular

[4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole to construct the core pentacyclic

framework and a late-stage SmI2-mediated transannular free radical conjugate addition to

forge the signature bicyclo[2.2.2]octane system. This approach allows for a divergent

synthesis, providing access to other related alkaloids from a common intermediate.

Synthetic Strategy Overview
The enantioselective synthesis of (-)-Kopsinine is a multi-step process that begins with the

construction of a key pentacyclic intermediate via a cycloaddition cascade. Enantiomeric

resolution is achieved through chiral chromatography of a later intermediate. The pivotal

bicyclo[2.2.2]octane core is installed via a samarium(II) iodide-mediated transannular

cyclization. The final steps involve functional group manipulations to afford the natural product.
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To cite this document: BenchChem. [Application Notes and Protocols for the
Enantioselective Synthesis of (-)-Kopsinine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673752#enantioselective-synthesis-of-kopsinine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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